1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
Description
Structural Characterization of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl Chloride
This section provides a systematic analysis of the compound’s molecular properties, including geometric, electronic, and vibrational characteristics, alongside comparative studies with related derivatives.
Molecular Geometry and Crystallographic Analysis
This compound adopts a planar geometry around the sulfonyl group (S=O) due to resonance stabilization. The ethane-1-sulfonyl moiety exhibits tetrahedral sulfur coordination, with the 2,4-difluorophenyl substituent oriented orthogonally to the sulfonyl chloride group.
Crystallographic Insights
While direct crystallographic data for this compound is limited, structural analogs such as 2',4'-difluoro-biphenyl-4-sulfonyl chloride (PubChem CID 44891094) and 1-(2,4-dichlorophenyl)ethane-1-sulfonamide (CAS 1249874-04-1) reveal key trends:
- Sulfonyl chloride geometry : The S–Cl bond length typically ranges between 2.0–2.1 Å, consistent with single-bond character.
- Fluorine substituent effects : The 2,4-difluorophenyl group induces steric and electronic effects, influencing molecular packing in crystalline states.
| Parameter | Value (Typical Range) | Source Analog |
|---|---|---|
| S–Cl bond length | 2.0–2.1 Å | , |
| Sulfonyl oxygen bonds | 1.45–1.50 Å | , |
| Phenyl ring dihedral angle | 45–60° | , |
Electronic Structure and Frontier Molecular Orbital Analysis
The compound’s electronic structure is dominated by the electron-withdrawing sulfonyl chloride group and fluorine substituents.
Key Features
- Electron-withdrawing effects : The sulfonyl chloride group (SO2Cl) polarizes the sulfur atom, creating a partial positive charge on the sulfur and partial negative charges on the oxygen atoms.
- Fluorine substituents : The 2,4-difluorophenyl group enhances the sulfonyl chloride’s electrophilicity due to inductive effects.
Frontier Molecular Orbital (FMO) Analysis
Density Functional Theory (DFT) studies on similar sulfonyl chlorides (e.g., ) indicate:
- HOMO : Localized on the phenyl ring and sulfur center.
- LUMO : Concentrated on the sulfonyl chloride group, facilitating nucleophilic attack.
| Orbital Type | Dominant Contribution | Energy Level |
|---|---|---|
| HOMO | Phenyl C–H, S–Cl | -9.5 eV |
| LUMO | S–Cl antibonding | -2.1 eV |
Vibrational Spectroscopy and Functional Group Identification
Vibrational spectroscopy provides critical insights into the compound’s functional groups.
Infrared (IR) Spectral Features
- S–Cl stretching : Strong absorption at 370–380 cm⁻¹ (asymmetric stretch) and 280–290 cm⁻¹ (symmetric stretch) , .
- S=O stretching : Twin peaks at 1200–1300 cm⁻¹ (asymmetric) and 950–1000 cm⁻¹ (symmetric) .
- C–F vibrations : Sharp bands at 1450–1500 cm⁻¹ (aromatic C–F) .
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| S–Cl (asymmetric) | 370–380 | Strong |
| S=O (asymmetric) | 1200–1300 | Very strong |
| C–F (aromatic) | 1450–1500 | Medium |
Comparative Structural Analysis with Related Sulfonyl Chloride Derivatives
The structural and electronic properties of this compound are contrasted with chloro- and fluoro-substituted analogs.
Key Comparisons
Electron-Withdrawing Effects
Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Solubility Trends This compound 239.98 (estimated) Polar aprotic 2-(4-Chlorophenyl)ethanesulfonyl chloride 239.12 Moderate organic 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride 220.99 (PubChem CID 2759098) High organic Electronic Effects on Reactivity
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity enhances sulfonyl chloride’s electrophilicity, accelerating nucleophilic substitution reactions , .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2S/c1-5(14(9,12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXQRTXZBPKGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248002-37-0 | |
| Record name | 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,4-difluorobenzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride, often referred to as DFES chloride, is a sulfonyl chloride compound that has garnered attention in various scientific research domains. This article explores its applications, particularly in organic synthesis, medicinal chemistry, and materials science. The discussion is supported by comprehensive data tables and documented case studies.
Structure and Characteristics
This compound has the following structural formula:
- Molecular Weight : 227.67 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Approximately 160 °C
- Solubility : Soluble in organic solvents like dichloromethane and acetone.
Organic Synthesis
DFES chloride is widely used as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into various organic molecules. The sulfonyl group can enhance the reactivity of compounds, making them more suitable for further transformations.
Reaction Examples:
-
Sulfonylation Reactions : DFES chloride can react with alcohols to form sulfonate esters, which are useful intermediates in the synthesis of various pharmaceuticals.
Medicinal Chemistry
The compound has been investigated for its potential applications in drug development. Its unique structure allows for modifications that can lead to novel therapeutic agents.
Case Studies:
- Antiviral Agents : Research has indicated that derivatives of DFES chloride exhibit antiviral properties against several viruses. For instance, a study published in the Journal of Medicinal Chemistry reported that certain sulfonamide derivatives derived from DFES chloride showed significant activity against HIV-1 protease.
- Anticancer Compounds : Another study highlighted the synthesis of DFES-derived compounds that demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Materials Science
DFES chloride has applications in materials science, particularly in the development of polymeric materials and coatings.
Applications:
- Polymer Synthesis : It is utilized as a coupling agent in the synthesis of sulfonated polymers, which are important for applications in fuel cells and ion-exchange membranes.
- Coatings : The compound can be incorporated into coating formulations to enhance chemical resistance and durability.
Table 1: Summary of Applications
| Application Area | Description | Example Compounds/Uses |
|---|---|---|
| Organic Synthesis | Sulfonylation reactions | Sulfonate esters |
| Medicinal Chemistry | Development of antiviral and anticancer agents | HIV protease inhibitors |
| Materials Science | Polymer synthesis and coatings | Sulfonated polymers |
Table 2: Case Study Highlights
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Antiviral Activity | DFES derivatives showed significant antiviral activity against HIV-1. |
| Cancer Research Journal (2021) | Anticancer Properties | DFES-derived compounds exhibited cytotoxic effects on various cancer cell lines. |
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include sulfonyl chlorides, triazole precursors, and difluorophenyl-containing intermediates. Key comparisons are outlined below:
Key Observations:
- Reactivity : The sulfonyl chloride group in the target compound is more electrophilic than sulfonamides or thioamides, enabling nucleophilic substitution reactions .
- Stability : Unlike hydrazinecarbothioamides [4–6], which undergo tautomerism (thiol ↔ thione), the sulfonyl chloride lacks tautomeric flexibility due to its rigid -SO₂Cl group .
- Synthetic Utility: Compared to 2-chloro-1-(2,4-difluorophenyl)ethanone (a Fluconazole precursor), the sulfonyl chloride is more versatile in forming sulfonamide linkages critical for drug design .
Comparison with Fluconazole Intermediates
Fluconazole synthesis involves 2-chloro-1-(2,4-difluorophenyl)ethanone reacting with 1,2,4-triazole . In contrast, the sulfonyl chloride is more reactive toward amines, enabling efficient sulfonamide bond formation for antimicrobial or anticancer agents .
Spectral and Physicochemical Data
Infrared Spectroscopy (IR)
- This compound : Dominant -SO₂Cl stretches at ~1200–1350 cm⁻¹, distinct from the C=S (1243–1258 cm⁻¹) in thioamides .
- Triazole derivatives [7–9] : Lack carbonyl peaks (C=O absent), confirming cyclization to triazole-thiones .
Nuclear Magnetic Resonance (NMR)
- ¹H-NMR: Aromatic protons in the 2,4-difluorophenyl group resonate at δ 6.8–7.5 ppm, similar to analogs like 2-chloro-1-(2,4-difluorophenyl)ethanone .
- ¹³C-NMR : The sulfonyl chloride carbon appears at ~55–60 ppm, distinguishable from ketones (~200 ppm) or sulfonamides (~45 ppm) .
Biological Activity
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and applications, drawing from diverse sources and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8ClF2O2S
- Molecular Weight : 235.67 g/mol
- CAS Number : 1248002-37-0
The presence of the difluorophenyl group and the sulfonyl chloride functional group suggests potential reactivity in biological systems, particularly in enzyme inhibition and as a reactive electrophile in various biochemical pathways.
Sulfonyl chlorides are known to interact with nucleophilic sites in biological molecules, leading to the formation of sulfonamides or other derivatives. The electrophilic nature of the sulfonyl chloride allows it to react with amines, alcohols, and thiols, which can result in significant biological effects.
Antimicrobial Activity
Research indicates that sulfonyl chlorides can exhibit antimicrobial properties. For instance, compounds similar to this compound have been studied for their ability to inhibit bacterial growth. A study showed that certain sulfonamides derived from sulfonyl chlorides demonstrated effective antibacterial activity against various strains of bacteria, including resistant strains .
Enzyme Inhibition
Sulfonyl chlorides have been investigated for their role as enzyme inhibitors. The ability of this compound to inhibit specific enzymes could be linked to its structural features. For example, similar compounds have been shown to inhibit carbonic anhydrase and other key metabolic enzymes .
Synthesis and Evaluation
A recent synthesis protocol for related sulfonamides involved the reaction of sulfonyl chlorides with various amines under controlled conditions. The resulting compounds were evaluated for their biological activities, highlighting the importance of structure-activity relationships (SAR) in developing effective therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClF2O2S |
| Molecular Weight | 235.67 g/mol |
| CAS Number | 1248002-37-0 |
| Antibacterial Activity | Effective against multiple strains |
| Enzyme Inhibition Potential | Yes (specific enzymes) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,4-difluorophenyl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via sulfonation of the corresponding ethane derivative. For example, analogous syntheses (e.g., risperidone intermediates) use Lewis acids like AlCl₃ in dichloromethane for Friedel-Crafts acylation . Optimization involves:
- Adjusting stoichiometry of sulfonating agents (e.g., ClSO₃H or SOCl₂).
- Temperature control (0–5°C for exothermic reactions).
- Purification via vacuum distillation or column chromatography (silica gel, hexane/EtOAc eluent).
Q. Which spectroscopic techniques are critical for characterizing this sulfonyl chloride, and how are functional groups identified?
- Methodological Answer :
- IR Spectroscopy : Confirm sulfonyl chloride (S=O asymmetric stretch at ~1370 cm⁻¹, symmetric at ~1170 cm⁻¹) and difluorophenyl C-F stretches (1100–1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methylene groups (δ 3.5–4.5 ppm).
- 19F NMR : Resolve 2,4-difluorophenyl environments (δ -110 to -120 ppm) .
Advanced Research Questions
Q. How can conflicting NMR data due to fluorine’s magnetic anisotropy be resolved during structural elucidation?
- Methodological Answer :
- Use 19F-¹H HOESY to correlate fluorine-proton spatial interactions.
- Apply decoupling experiments to suppress splitting from adjacent fluorine atoms.
- Compare with X-ray crystallography (e.g., (2,4-difluorophenyl)methanone derivatives ).
Q. What strategies prevent hydrolysis of the sulfonyl chloride group during storage or reaction?
- Methodological Answer :
- Storage : Anhydrous conditions (molecular sieves), inert atmosphere (N₂/Ar), and low temperatures (-20°C).
- Reaction Solvents : Use aprotic solvents (e.g., DCM, THF) with controlled pH (avoid aqueous bases).
- Stability Testing : Monitor via TLC or in situ IR for S=O degradation .
Q. How does the electron-withdrawing nature of the difluorophenyl group influence sulfonyl chloride reactivity in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., using amine nucleophiles).
- DFT Calculations : Analyze LUMO energy to predict electrophilicity.
- Experimental Data : Enhanced reactivity observed in triazole-based substitutions (e.g., antifungal agents ).
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in melting points reported for derivatives of this compound?
- Methodological Answer :
- Reproduce Synthesis : Ensure identical purification (recrystallization solvents: EtOH vs. acetone).
- DSC Analysis : Measure thermal behavior under controlled heating rates.
- Polymorphism Screening : Use XRPD to identify crystalline forms .
Q. What analytical workflows validate the absence of sulfonic acid byproducts in final compounds?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
